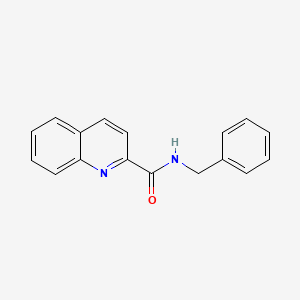
N-benzylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylquinoline-2-carboxamide is a compound belonging to the quinoline family, which is known for its diverse pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with benzylamine. This reaction can be catalyzed by various agents, including coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Additionally, green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, can be employed to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
N-benzylquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: N-benzylquinoline-2-amine.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
作用機序
The mechanism of action of N-benzylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes like cyclooxygenase (COX) and topoisomerase, which are involved in inflammation and cancer cell proliferation, respectively . The compound can also induce apoptosis in cancer cells by triggering pathways such as the mitochondrial apoptotic pathway .
類似化合物との比較
N-benzylquinoline-2-carboxamide can be compared with other quinoline derivatives such as:
- N-phenylquinoline-2-carboxamide
- N-benzylquinoxaline-2-carboxamide
- N-cyclohexylquinoline-2-carboxamide
These compounds share similar structural features but differ in their pharmacological activities and specific applications. For example, N-benzylquinoxaline-2-carboxamide has shown significant antimycobacterial activity, while N-cyclohexylquinoline-2-carboxamide has demonstrated higher activity against certain mycobacterial species .
特性
CAS番号 |
6019-43-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
N-benzylquinoline-2-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(18-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19-16/h1-11H,12H2,(H,18,20) |
InChIキー |
NCPJAGWUFAKUJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
溶解性 |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


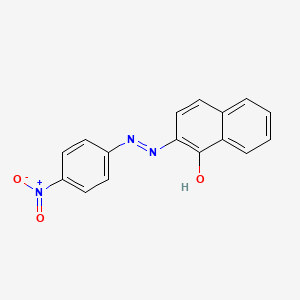

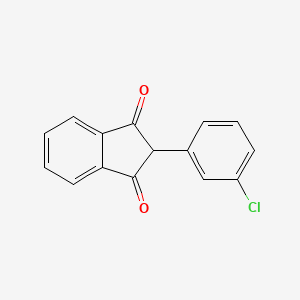
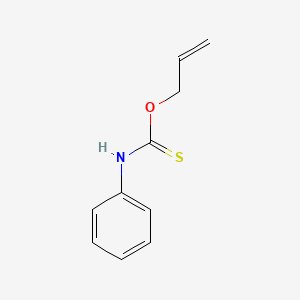

![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)
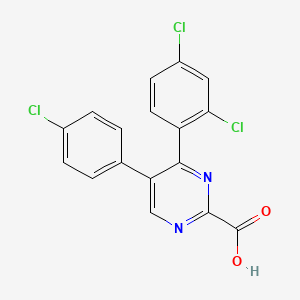
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
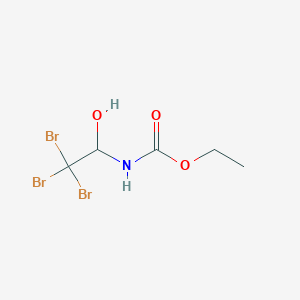
![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
